2,3-Difluoro-4-(tributylstannyl)pyridine

Description

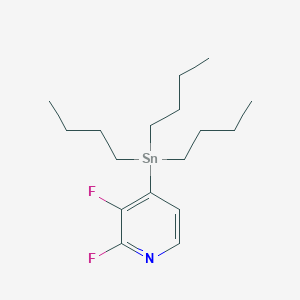

2,3-Difluoro-4-(tributylstannyl)pyridine is a fluorinated organotin compound featuring a pyridine core substituted with two fluorine atoms at positions 2 and 3 and a tributylstannyl group at position 2. Its molecular formula is C₁₇H₂₉F₂NSn, with a molecular weight of 403.71 g/mol (calculated based on substituent contributions) . The tributylstannyl group facilitates its use in cross-coupling reactions (e.g., Stille coupling), while the fluorine atoms enhance electronic modulation, influencing reactivity and stability . This compound is primarily employed in pharmaceutical and polymer synthesis as a catalyst or intermediate due to its Lewis acid properties .

Properties

IUPAC Name |

tributyl-(2,3-difluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-2-1-3-8-5(4)7;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBXWEMZNTZREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656778 | |

| Record name | 2,3-Difluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-05-0 | |

| Record name | 2,3-Difluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-4-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,3-difluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation Reactions: The stannyl group can be oxidized to form the corresponding stannic oxide.

Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the stannyl group.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through cross-coupling reactions.

Stannic Oxide: Formed through oxidation of the stannyl group.

Piperidine Derivatives: Formed through reduction of the pyridine ring.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules:

- 2,3-Difluoro-4-(tributylstannyl)pyridine serves as a versatile building block in the synthesis of more complex organic compounds. Its ability to participate in cross-coupling reactions allows for the introduction of various functional groups into target molecules.

-

Fluorinated Compounds:

- The presence of fluorine atoms enhances the biological activity and stability of synthesized compounds. Fluorinated pyridines are particularly valuable in drug discovery due to their improved metabolic stability and bioavailability.

- Palladium-Catalyzed Reactions:

Medicinal Chemistry Applications

- Therapeutic Agents:

-

Anticancer Research:

- Some studies have explored the use of this compound in developing anticancer agents. Its ability to modify biological pathways through targeted interactions makes it a candidate for further exploration in oncology.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(tributylstannyl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The stannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with biological targets, such as enzymes and receptors, through its fluorinated pyridine moiety, which enhances binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing character of the pyridine ring, enhancing stability and directing reactivity in substitution reactions. The difluoro substitution in the target compound may reduce nucleophilic attack at positions 2 and 3 compared to mono-fluoro analogs .

- Organometallic Groups: Tributylstannyl groups (Sn(C₄H₉)₃) are bulkier and more reactive in cross-coupling reactions than trimethylsilyl (Si(CH₃)₃), which is typically inert under similar conditions .

- Synthetic Utility : Stannyl-substituted pyridines are preferred in Stille couplings for drug intermediates (e.g., -9), while silyl analogs find niche roles in materials science .

Yield Comparison :

- Tributylstannyl derivatives generally exhibit moderate yields (60–80%) due to steric hindrance .

- Trimethylsilyl analogs achieve higher yields (>85%) owing to milder reaction conditions .

Physical and Chemical Properties

- Melting Points: Fluorinated stannyl pyridines are typically liquids or low-melting solids (e.g., 3-(1,1,1-Tributylstannyl)pyridine is a pale-yellow liquid per ). Fluorine substitution reduces symmetry, lowering melting points compared to non-fluorinated analogs .

- Spectroscopic Data :

Biological Activity

2,3-Difluoro-4-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a pyridine ring substituted with two fluorine atoms and a tributylstannyl group. This structure imparts unique chemical properties that could influence its biological activity. Despite its potential, detailed studies on its biological interactions and mechanisms remain limited.

The molecular formula of this compound is CHFNSn, with a molecular weight of approximately 404.133 g/mol. The fluorine atoms enhance its reactivity, while the tributylstannyl group allows for stannylation reactions, which are significant in organic synthesis.

Biological Activity Overview

Currently, there is scant documented evidence regarding the specific biological activity of this compound. However, insights can be drawn from related organotin compounds and their interactions with biological systems:

- Reactivity and Binding : The presence of the tributylstannyl group suggests potential interactions with biological macromolecules, which could influence their activity. Organotin compounds have been known to interact with proteins and nucleic acids, affecting cellular functions .

- Potential Toxicity : Organotin compounds are often associated with various hazards, including toxicity and environmental concerns. For instance, tributyltin (TBT) has been classified as an endocrine disruptor, raising concerns about similar effects for related compounds .

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, a comparison with structurally similar organotin compounds can be informative:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-(tributylstannyl)pyridine | One fluorine atom | Less reactive than the difluorinated variant |

| 3-Fluoro-4-(tributylstannyl)pyridine | One fluorine atom | Different reactivity profile due to position |

| 2,3-Dichloro-4-(tributylstannyl)pyridine | Chlorine instead of fluorine | Potentially different biological activity profiles |

These comparisons highlight how variations in substituents can significantly alter the biological behavior of organotin compounds.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related organotin compounds provides valuable insights:

- Organotin Interactions : Studies indicate that organotin compounds can bind to proteins and alter their functions. For example, TBT has been shown to inhibit certain enzymes by binding to thiol groups in proteins .

- Antiparasitic Activity : Research on related pyridine derivatives has demonstrated varying degrees of biological activity against parasites. Modifications in structure have led to improved efficacy against malaria parasites by targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,3-difluoro-4-(tributylstannyl)pyridine, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in multi-step syntheses involving pyridine derivatives, tributyltin groups are introduced under inert conditions (e.g., nitrogen atmosphere) using reagents like trialkylstannanes. Validation involves LCMS (e.g., m/z 791 [M+H]+ observed in intermediates) and HPLC retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine substituents at positions 2 and 3 create electron-deficient pyridine rings, enhancing electrophilic reactivity. The tributylstannyl group at position 4 facilitates Stille coupling with aryl/heteroaryl halides. Computational modeling (e.g., molecular orbital analysis) and comparative reaction kinetics under varying conditions (e.g., catalyst loading, solvent polarity) can elucidate electronic effects .

Q. What safety precautions are critical when handling tributylstannyl-containing compounds?

- Methodological Answer : Tributyltin derivatives are toxic and require strict handling protocols:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid exposure to strong oxidizers (risk of decomposition).

- Stability data indicate sensitivity to heat; store in inert, cool environments .

Advanced Research Questions

Q. How do steric and electronic factors affect regioselectivity in Stille couplings involving this compound?

- Methodological Answer : Steric hindrance from the tributylstannyl group directs coupling to less hindered positions. For example, in reactions with trifluoromethyl-substituted aryl halides, regioselectivity is confirmed via X-ray crystallography or NMR (e.g., J coupling constants). DFT calculations can model transition states to predict outcomes .

Q. What strategies mitigate competing side reactions (e.g., protodestannylation) during coupling?

- Methodological Answer : Protodestannylation is minimized by:

- Using anhydrous solvents (e.g., THF, DMF) and degassed reaction mixtures.

- Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with CuI as a co-catalyst).

- Monitoring reaction progress via TLC or in situ IR spectroscopy to identify byproducts early .

Q. How can computational tools predict the stability of intermediates in multi-step syntheses?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gibbs free energy of intermediates) guide experimental design. For instance, predicting the stability of hydrazine intermediates (e.g., methyl 1-[[(E)-[2,3-difluoro-4-(2-morpholinoethoxy)phenyl]methylideneamino] derivatives) helps optimize reaction times and temperatures .

Data Contradiction Analysis

Q. Discrepancies in reported LCMS m/z values for similar intermediates: How to resolve?

- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For example, a reported m/z 556 [M+H]+ for a pyrrolidine derivative may differ from theoretical values due to adduct formation (e.g., sodium or potassium). Adjust ionization parameters (e.g., ESI vs. APCI) and compare with synthetic controls.

Q. Conflicting HPLC retention times under identical conditions: What causes variability?

- Methodological Answer : Variability arises from:

- Column aging or batch differences (e.g., C18 silica pore size).

- Mobile phase pH fluctuations (critical for ionizable fluorine substituents).

- Standardize protocols using internal standards (e.g., 2,6-bis(2-pyridyl)-4(1H)-pyridone) and replicate runs .

Experimental Design Tables

Key Safety Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 383.163 g/mol (calculated) | |

| Stability | Decomposes above 150°C | |

| Toxicity | CNS and respiratory irritant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.